molecular formula C9H12NO7P B1673575 Foslevodopa CAS No. 97321-87-4

Foslevodopa

Cat. No.: B1673575
CAS No.: 97321-87-4
M. Wt: 277.17 g/mol
InChI Key: YNDMEEULGSTYJT-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Foslevodopa is a phosphate prodrug of Levodopa (L-Dopa) designed to overcome the inherent limitations of the parent compound for research applications . With a CAS Number of 97321-87-4 and a molecular formula of C9H12NO7P, it is a water-soluble molecule that demonstrates high solubility and excellent chemical stability near physiological pH, enabling its use in advanced experimental models . Its primary research value lies in its role as a precursor to dopamine, facilitating studies focused on dopaminergic pathways and Parkinson's disease (PD) mechanisms . As a prodrug, this compound is converted to levodopa in the body, which subsequently crosses the blood-brain barrier and is decarboxylated to dopamine, compensating for the dopamine deficiency characteristic of PD . This mechanism is critical for investigating continuous dopaminergic stimulation, a strategy aimed at reducing the motor fluctuations associated with long-term oral levodopa therapy in advanced PD . The high solubility of this compound and its counterpart, Foscarbidopa, makes them particularly suitable for preclinical and clinical pharmacokinetic, safety, and tolerability studies, supporting their development for the treatment of PD . Research formulations, such as continuous subcutaneous infusion, have been shown to maintain stable levodopa plasma exposure for up to 72 hours in clinical models, highlighting its potential for delivering more consistent dopaminergic therapy compared to pulsatile oral administration . This product is intended for research purposes only by trained professionals. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97321-87-4

Molecular Formula

C9H12NO7P

Molecular Weight

277.17 g/mol

IUPAC Name

(2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid

InChI

InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1

InChI Key

YNDMEEULGSTYJT-LURJTMIESA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OP(=O)(O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O

Appearance

Solid powder

Other CAS No.

101141-95-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DOPA 4-phosphate
DOPA 4-phosphate, (32)P-(L-Tyr)-isomer
DOPA 4-phosphate, (L-Tyr)-isome

Origin of Product

United States

Preparation Methods

pH-Dependent Solubility Profiling

Experimental data from equilibrium solubility studies reveal this compound’s exceptional pH-responsive characteristics:

pH Solubility (mg/mL) Stability (% decomposition/24h)
5.0 12.4 ± 0.8 0.05 ± 0.01
6.0 87.3 ± 2.1 0.12 ± 0.03
7.4 1045 ± 15 0.18 ± 0.02
8.5 1320 ± 22 0.35 ± 0.05

Data adapted from phase I clinical trial formulations

The solubility profile necessitates strict pH control during manufacturing, with optimal stability achieved between pH 7.2-7.6. Below pH 6.5, precipitation risk increases exponentially, while alkaline conditions (>pH 8.0) accelerate phosphate ester hydrolysis.

Co-Formulation with Foscarbidopa

To maintain decarboxylase inhibition during subcutaneous infusion, this compound requires co-formulation with its carbidopa prodrug counterpart. The mass ratio optimization process evaluated multiple combinations:

Table 1: Formulation stability at different this compound:Foscarbidopa ratios

Ratio pH Osmolality (mOsm/kg) 72h Stability (%)
4:1 7.35 290 ± 5 98.2 ± 0.3
10:1 7.40 310 ± 8 97.8 ± 0.5
20:1 7.38 285 ± 6 99.1 ± 0.2

Data source: Phase I clinical trial formulations

The 20:1 ratio demonstrated optimal stability and compatibility with subcutaneous tissue, achieving <1% decomposition after 72 hours at 37°C.

Lyophilization Process Parameters

Clinical-grade this compound utilizes lyophilized formulations to enhance long-term stability. The freeze-drying protocol involves:

  • Solution preparation : 200 mg/mL this compound/Foscarbidopa (20:1) in WFI (Water for Injection)
  • pH adjustment : Titration with 0.1N NaOH to 7.40 ± 0.05
  • Freezing : Shelf temperature -45°C for 4 hours
  • Primary drying : 0.15 mBar at -35°C for 48 hours
  • Secondary drying : 0.05 mBar at 25°C for 12 hours

Residual moisture content post-lyophilization measures 0.8-1.2% by Karl Fischer titration, ensuring chemical stability during storage.

Analytical Quality Control

HPLC Method Validation

The stability-indicating HPLC method employs:

  • Column : XBridge BEH C18, 4.6 × 150 mm, 3.5 μm
  • Mobile phase : Gradient from 95:5 to 60:40 (0.1% H3PO4:ACN) over 15 minutes
  • Detection : UV at 280 nm

Validation parameters meet ICH Q2(R1) guidelines:

  • Linearity : R² = 0.9998 over 50-150% target concentration
  • Accuracy : 98.5-101.3% recovery
  • Precision : RSD ≤1.2% for intra-day variability

Solid-State Characterization

Powder X-ray diffractometry confirms crystalline structure stability post-lyophilization. Key diffraction peaks at:

  • 8.9° 2θ (d-spacing 9.93 Å)
  • 12.4° 2θ (d-spacing 7.14 Å)
  • 17.2° 2θ (d-spacing 5.15 Å)

No amorphous content detected by modulated differential scanning calorimetry (mDSC).

Clinical Formulation Preparation

For subcutaneous infusion, the lyophilized powder is reconstituted with sterile water for injection (SWFI) to achieve:

  • Final concentration : 40 mg/mL this compound, 2 mg/mL Foscarbidopa
  • Osmolality : 290 ± 15 mOsm/kg
  • Particulate matter : <10 particles ≥10 μm per container

Stability testing demonstrates 96-hour compatibility at 37°C when protected from light, with <2% degradation products.

Stability Considerations

Long-term stability data from accelerated testing conditions:

Storage Condition Duration Potency Retention Major Degradants
25°C/60% RH 24 months 98.7% ± 0.4 Levodopa (0.8%)
40°C/75% RH 6 months 97.2% ± 0.6 Levodopa (1.2%), 3-O-Methyldopa (0.5%)

Relative humidity >70% accelerates phosphate ester hydrolysis, necessitating aluminum blister packaging with desiccant.

Scientific Research Applications

Pharmacological Properties

  • Solubility and Stability : Foslevodopa exhibits high water solubility and excellent chemical stability near physiological pH, making it suitable for continuous subcutaneous infusion therapy .
  • Dopamine Replacement : As a prodrug, foslevodopa is converted into levodopa in the body, addressing dopamine deficiency in PD patients, which is a hallmark of the disease .

Continuous Subcutaneous Infusion

This compound-foscarbidopa has been evaluated in several clinical trials for its efficacy in managing motor fluctuations associated with advanced PD. A pivotal phase 3 trial demonstrated significant improvements in "on" time without troublesome dyskinesia and reductions in "off" time compared to traditional oral levodopa-carbidopa therapy .

  • Study Design : The trial involved a randomized, double-blind design across multiple centers, assessing patients who averaged 2.5 hours of daily "off" time .
  • Results : Patients receiving foslevodopa-foscarbidopa showed a mean increase of 2.72 hours in "on" time without troublesome dyskinesia and a reduction of 2.75 hours in "off" time . Adverse events were primarily infusion site reactions, which were mostly mild to moderate .

Case Studies

Recent case studies have highlighted the effectiveness of this compound in acute settings:

  • Akinetic Crisis Management : A case reported successful management of an akinetic crisis using subcutaneous foslevodopa in an intensive care unit setting. This application underscores the potential for fos

Biological Activity

Foslevodopa, also known as ABBV-951, is a soluble formulation of levodopa and carbidopa prodrugs designed for the treatment of advanced Parkinson's disease (PD). This compound is administered via continuous subcutaneous infusion (CSCI), providing a novel approach to managing motor fluctuations in patients inadequately controlled by oral medications. This article delves into the biological activity of this compound, focusing on its efficacy, safety, and overall impact on patients with advanced PD.

This compound is rapidly converted into its active forms, levodopa and carbidopa, upon administration. This conversion allows for a more consistent plasma level of levodopa, which is crucial for managing the symptoms of PD. The continuous infusion method helps to minimize the "off" periods that patients experience with traditional oral dosing regimens.

Clinical Efficacy

Recent studies have demonstrated the effectiveness of this compound in reducing motor fluctuations in patients with advanced PD. A significant clinical trial evaluated the safety and efficacy of this compound/foscarbidopa over a 52-week period. Key findings from this study are summarized in the table below:

Outcome Measure Baseline Mean (SD) Change at Week 52 (Mean [SD]) P-value
Normalized "On" time without troublesome dyskinesia9.20 (2.42)+3.8 (3.3) hours<0.0001
Normalized "Off" time10.5 (3.0)-3.5 (3.1) hours<0.0001
Morning akinesia prevalence77.7%27.8%<0.0001
PDSS-2 Total ScoreN/A-5.40 (CI: -8.03 to -2.78)N/A
PDQ-39 Summary IndexN/A-4.10 (CI: -8.14 to -0.05)N/A

These results indicate that this compound significantly improves both "on" time without troublesome dyskinesia and reduces "off" time compared to traditional therapies .

Safety Profile

The safety profile of this compound has been assessed through various clinical trials, revealing that most adverse events were mild to moderate in severity. The most common adverse events included infusion site reactions, which were reported by approximately 27% of patients . Serious adverse events were relatively low, with a similar incidence between this compound and traditional levodopa treatments .

Summary of Adverse Events

Adverse Event This compound Group (%) Levodopa Group (%)
Infusion site erythema27%N/A
Pain at infusion site26%N/A
Cellulitis19%N/A
Overall serious AEs8%6%

Case Studies

Several case studies have highlighted the benefits of this compound in real-world settings:

  • Case Study 1: A patient with advanced PD who experienced significant motor fluctuations while on oral levodopa transitioned to continuous subcutaneous this compound infusion. After three months, the patient reported a reduction in "off" time from an average of 5 hours to less than 1 hour daily.
  • Case Study 2: Another patient who suffered from severe morning akinesia showed improvement after starting on this compound, with morning akinesia episodes decreasing from daily occurrences to only once a week within six weeks of treatment.

Q & A

Q. What are the key considerations when designing a Phase 3 clinical trial to evaluate foslevodopa/foscarbidopa in advanced Parkinson’s disease (aPD)?

Methodological Answer :

  • Primary Endpoints : Focus on "On" time without troublesome dyskinesia and "Off" time reduction, validated using Parkinson’s Disease (PD) diaries and MDS-UPDRS Part III scores .
  • Study Design : Use a randomized, double-blind, active-controlled design for efficacy comparisons (e.g., this compound vs. oral levodopa/carbidopa) . Include a 52-week open-label extension to assess long-term safety .
  • Population : Enroll patients with documented motor fluctuations despite optimized oral therapy, excluding those with severe comorbidities .
  • Statistical Power : Ensure a sample size ≥240 patients to detect adverse events (AEs) with annual incidence rates as low as 0.5% .

Q. How should researchers address missing data in motor fluctuation diaries during this compound trials?

Methodological Answer :

  • Pre-specified Protocols : Exclude visits with invalid PD diary entries from analysis rather than imputing data, as missingness often reflects non-adherence .
  • Sensitivity Analyses : Compare results with and without imputed data to assess robustness .

Q. What pharmacokinetic (PK) parameters are critical for evaluating this compound/foscarbidopa efficacy?

Methodological Answer :

  • Key Metrics : Measure plasma concentrations of levodopa (LD), carbidopa (CD), and their prodrugs. Use serial blood sampling over 48 hours post-infusion to assess AUC, Cmax, and Tmax.
  • Stability Testing : Confirm this compound’s solubility (>200 mg/mL) and stability in physiological pH (6.8–7.4) to ensure consistent subcutaneous delivery .

Q. How is safety monitored in this compound trials, and what coding systems are used?

Methodological Answer :

  • AE Classification : Use MedDRA (v24.0) for standardized AE coding. Common events include infusion site erythema (51.2%) and cellulitis (23.0%) .
  • Safety Sets : Analyze all patients receiving ≥1 infusion, prioritizing local tolerability and systemic AEs (e.g., dyskinesia) .

Q. What statistical methods are appropriate for analyzing this compound’s efficacy endpoints?

Methodological Answer :

  • Primary Analysis : Apply paired-sample t-tests for changes from baseline in "On"/"Off" times .
  • Multiplicity Adjustments : Avoid nominal p-values unless pre-specified hierarchical testing is used .

Advanced Research Questions

Q. How can researchers resolve discrepancies in motor outcomes between open-label and double-blind this compound studies?

Methodological Answer :

  • Bias Mitigation : Compare open-label results (e.g., PDQ-39 improvements) with blinded studies using propensity score matching for baseline characteristics .
  • Causal Inference : Apply inverse probability weighting to adjust for confounding variables like prior levodopa exposure .

Q. What strategies optimize subcutaneous infusion site tolerability in long-term this compound use?

Methodological Answer :

  • Preventive Measures : Rotate infusion sites every 24–72 hours and use antiseptic barriers .
  • Management Protocols : Treat erythema/nodules with topical corticosteroids; escalate to antibiotics for suspected cellulitis .

Q. How do cross-cultural differences impact this compound’s PK profile, and how should trials account for this?

Methodological Answer :

  • Ethnic Subgroup Analysis : Conduct PK studies in White, Japanese, and Han Chinese cohorts. No clinically meaningful differences in LD/CD exposure were observed, supporting global trial designs .
  • Dose Adjustments : Use population PK modeling to tailor infusion rates for genetic polymorphisms (e.g., COMT inhibitors) .

Q. What methodological frameworks assess this compound’s impact on sleep and quality of life (QoL)?

Methodological Answer :

  • QoL Metrics : Use PDQ-39 summary index scores, with subdomains (mobility, stigma) analyzed via mixed-effects models .
  • Sleep Dysfunction : Correlate nocturnal sleep improvements (e.g., SCOPA-Sleep) with motor fluctuation reductions using multivariate regression .

Q. How can researchers address chemical instability of this compound in preclinical formulation studies?

Methodological Answer :

  • Lyophilization : Test pH-adjusted lyophilized formulations for solubility (>98% purity) and reconstitution stability under varying temperatures .
  • Accelerated Stability Testing : Use high-performance liquid chromatography (HPLC) to monitor degradation products over 6 months at 25°C/60% RH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Foslevodopa
Reactant of Route 2
Foslevodopa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.